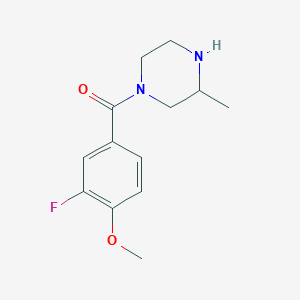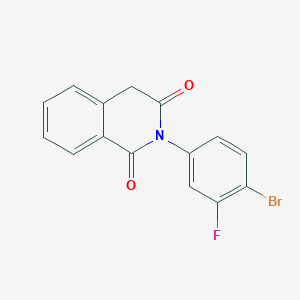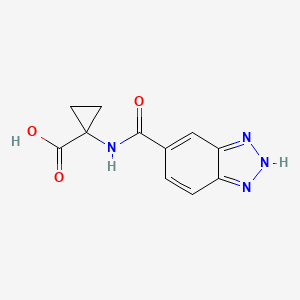![molecular formula C12H12ClNO3 B7580860 1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid, commonly known as CPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPCC is a cyclopropane-containing amino acid that has been found to exhibit interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CPCC is not yet fully understood. However, it has been suggested that CPCC induces apoptosis in cancer cells by activating the caspase pathway. CPCC has also been shown to disrupt bacterial biofilms by inhibiting quorum sensing, a process by which bacteria communicate with each other. The anti-inflammatory properties of CPCC are thought to be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
CPCC has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial biofilms, and possess anti-inflammatory properties. CPCC has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
CPCC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, CPCC is also known to be unstable in aqueous solutions, which could limit its use in certain experiments. Furthermore, the mechanism of action of CPCC is not yet fully understood, which could make it difficult to interpret the results of experiments involving CPCC.
Future Directions
There are several future directions for research involving CPCC. One area of interest is the development of CPCC-based drugs for the treatment of cancer and bacterial infections. Another area of interest is the elucidation of the mechanism of action of CPCC, which could lead to a better understanding of its biological activity. Furthermore, the development of new synthesis methods for CPCC could lead to the production of more stable and potent analogs.
Synthesis Methods
The synthesis of CPCC involves the reaction of 4-chlorophenylacetic acid with cyclopropanecarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with ammonium hydroxide to yield CPCC. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
CPCC has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. CPCC has also been shown to inhibit the growth of bacterial biofilms, which are a major cause of chronic infections. Furthermore, CPCC has been found to possess anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
1-[[2-(4-chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-1-8(2-4-9)7-10(15)14-12(5-6-12)11(16)17/h1-4H,5-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZLRNNACCRZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Benzo[1,2,5]thiadiazol-4-yl-isobutyramide](/img/structure/B7580787.png)

![N-[[(2S)-oxolan-2-yl]methyl]cyclohexanecarboxamide](/img/structure/B7580798.png)
![2-[(4-Bromo-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7580802.png)

![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)
![3-[(2-Fluoro-6-methoxybenzoyl)amino]propanoic acid](/img/structure/B7580824.png)
![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)